N,N-Didansyl-L-cystine
Description
N,N-Didansyl-L-cystine is a chemically modified derivative of L-cystine, a dimeric amino acid linked by a disulfide bond. The "didansyl" designation indicates that two dansyl (5-dimethylaminonaphthalene-1-sulfonyl) groups are attached to the amino termini of the L-cystine molecule (see structure in ). Dansyl groups are fluorescent moieties, making this compound particularly valuable in biochemical and biophysical studies for tracking disulfide bond dynamics or protein interactions.
The compound’s fluorescent properties and disulfide bridge make it a tool for studying redox processes, protein folding, and thiol-disulfide exchange mechanisms. Its applications are distinct from non-fluorescent derivatives, as highlighted in comparative studies below.
Properties
Molecular Formula |
C30H34N4O8S4 |
|---|---|
Molecular Weight |
706.9 g/mol |
IUPAC Name |
2-amino-3-[[(2R)-2-[bis[[5-(dimethylamino)naphthalen-1-yl]sulfonyl]amino]-2-carboxyethyl]disulfanyl]propanoic acid |
InChI |
InChI=1S/C30H34N4O8S4/c1-32(2)24-13-5-11-21-19(24)9-7-15-27(21)45(39,40)34(26(30(37)38)18-44-43-17-23(31)29(35)36)46(41,42)28-16-8-10-20-22(28)12-6-14-25(20)33(3)4/h5-16,23,26H,17-18,31H2,1-4H3,(H,35,36)(H,37,38)/t23?,26-/m0/s1 |
InChI Key |
UUVFAQITAXQFJR-NASUQTAISA-N |
Isomeric SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N([C@@H](CSSCC(C(=O)O)N)C(=O)O)S(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(C(CSSCC(C(=O)O)N)C(=O)O)S(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Didansyl-L-cystine is synthesized through the reaction of dansyl chloride with L-cystine. The reaction typically involves dissolving L-cystine in a suitable solvent, such as methanol, and then adding dansyl chloride under controlled conditions . The reaction is carried out at room temperature, and the product is purified through crystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N,N-Didansyl-L-cystine undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The dansyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and thiols can react with the dansyl groups under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted dansyl derivatives.
Scientific Research Applications
N,N-Didansyl-L-cystine is a compound with significant applications in scientific research, particularly in the fields of biochemistry and molecular biology. This article explores its applications, providing comprehensive data and case studies to illustrate its utility.
Fluorescent Labeling
This compound is extensively used for the fluorescent labeling of proteins and peptides containing cysteine residues. This application is crucial for studying protein interactions, conformational changes, and dynamics in live cells.
Case Study: Protein Interaction Studies
In a study examining the interactions between proteins in cellular environments, researchers utilized this compound to label specific cysteine residues. The fluorescent properties allowed for real-time monitoring of protein interactions using fluorescence microscopy. Results demonstrated significant insights into the dynamics of protein-protein interactions under physiological conditions .
Thiol-ene Chemistry
The compound has been employed in thiol-ene reactions, which are pivotal for the synthesis of complex peptide structures. This method allows for the modification of peptides through radical-mediated reactions, enhancing their stability and functionality.
Case Study: Peptide Stapling
A notable application involved the use of this compound in stapling peptides to enhance their structural rigidity and biological activity. Researchers reported that peptides modified with this compound exhibited improved binding affinities and stability compared to their unmodified counterparts. The stapling process was shown to yield up to 92% efficiency when optimized conditions were applied .
Antioxidant Studies
The antioxidant properties of this compound have been investigated due to its structural similarity to cysteine and cystine, which are known for their roles in redox biology.
Case Study: Cellular Redox State
In a study assessing oxidative stress in various cell lines, this compound was used to evaluate its impact on intracellular thiol levels. The findings indicated that treatment with this compound led to a significant increase in glutathione levels, thereby enhancing the cellular antioxidant capacity .
Drug Development
The compound's reactivity with thiols makes it a valuable tool in drug development, particularly for designing targeted therapies that exploit thiol-disulfide exchange mechanisms.
Case Study: Targeted Drug Delivery
Researchers have explored the potential of this compound as a component in drug delivery systems aimed at cancer therapy. By conjugating anticancer agents to the compound, they demonstrated selective release in the presence of elevated thiol concentrations typical of tumor microenvironments .
Table 1: Summary of Applications
Table 2: Case Studies Overview
Mechanism of Action
N,N-Didansyl-L-cystine exerts its effects through its thiol-reactive fluorescent properties. The compound selectively binds to thiol groups in proteins and other biomolecules, resulting in fluorescence. This fluorescence can be detected and quantified using various imaging techniques, making it a valuable tool for studying cellular processes and monitoring cell death . The molecular targets include thiol-containing proteins and enzymes, and the pathways involved are related to oxidative stress and apoptosis .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
- Fluorescence : Only this compound exhibits fluorescence due to dansyl groups, enabling real-time tracking in assays.
- Solubility : Boc-protected derivatives (e.g., N,N′-Bis-Boc-L-cystine) show enhanced solubility in organic solvents like dichloromethane, whereas N,N′-Diacetyl-L-cystine is poorly water-soluble.
- Stability: Boc groups protect amino termini from degradation under acidic conditions, making them preferred intermediates in peptide synthesis.
Key Observations :
Table 3: Application-Specific Comparisons
Key Observations :
- This compound’s niche lies in research tools, whereas N-Acetyl-L-cysteine has broad therapeutic use.
- N,N′-Diacetyl-L-cystine is regulated in cosmetics for its stability and safety profile.
Research Findings and Trends
- This compound : Used in fluorescence resonance energy transfer (FRET) studies to monitor disulfide bond reduction in real time.
- N,N′-Diacetyl-L-cystine: Demonstrates immunomodulatory effects in vitro, suppressing pro-inflammatory cytokines (e.g., IL-6).
- Boc Derivatives : Serve as precursors for L-cystine diamides with improved pharmacokinetic profiles, such as prolonged half-life in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
